N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-19-13(4-6-15(7-5-13)21(2,17)18)10-14-12(16)11-3-8-20-9-11/h3,8-9H,4-7,10H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRGPTXPZQWAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Final Assembly: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide: A closely related compound with a similar structure but differing in the position of the carboxamide group.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities with the furan-based compound.
Uniqueness
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-3-carboxamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in pharmacological research. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its activity.
Chemical Structure and Synthesis
The compound features a complex structure that includes a furan ring, a piperidine moiety, and a methanesulfonyl group. Its molecular formula is with a molecular weight of approximately 330.38 g/mol. The synthesis typically involves several key steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Methanesulfonyl Group : Achieved through sulfonylation with methanesulfonyl chloride in the presence of a base.
- Attachment of the Furan Ring : Often done via palladium-catalyzed cross-coupling reactions.
- Final Assembly : Formation of the carboxamide group through amidation reactions.
This compound exhibits its biological effects primarily through interaction with specific molecular targets, including enzymes and receptors. The methanesulfonyl group enhances binding affinity to active sites on enzymes, potentially inhibiting their activity. This inhibition can disrupt various cellular pathways associated with disease processes, particularly those linked to cancer and inflammation.
Pharmacological Studies
Research has indicated that this compound may possess significant antitumor and anti-inflammatory properties. For instance:
- Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Effects : The compound has been studied for its ability to reduce pro-inflammatory cytokines in various models, suggesting potential use in treating inflammatory diseases .
Study 1: Anticancer Properties
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that exposure to the compound resulted in significant alterations in gene expression related to apoptosis and cell cycle regulation. Notably, genes involved in oxidative stress responses were upregulated, which correlated with increased cell death rates .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 100 | 45 |
| Apoptotic Index (%) | 5 | 35 |
| ROS Levels (µM) | 0.5 | 2.0 |
Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory responses, this compound was shown to significantly inhibit TNF-alpha production in LPS-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 800 | 300 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-3-carboxamide, and what critical parameters influence yield and purity?
- The synthesis typically involves multi-step reactions, including:
- Methanesulfonyl group introduction : Requires sulfonation agents (e.g., methanesulfonyl chloride) under anhydrous conditions, with temperature control (0–5°C) to minimize side reactions .
- Piperidine ring functionalization : 4-Methoxy substitution on piperidine may involve nucleophilic displacement or catalytic hydrogenation .
- Amide coupling : Furan-3-carboxamide coupling to the piperidine scaffold via carbodiimide-mediated reactions (e.g., HBTU/DIPEA in THF), with yields dependent on stoichiometric ratios and reaction time .
- Key parameters : Solvent polarity, temperature gradients, and purification methods (e.g., silica chromatography vs. recrystallization) significantly impact purity (>95% achievable via gradient elution) .
Q. How can structural elucidation techniques (e.g., NMR, MS) resolve ambiguities in the compound’s stereochemistry and substituent positioning?
- 1H/13C NMR : Methoxy (-OCH3) and methanesulfonyl (-SO2CH3) groups produce distinct singlet peaks at δ ~3.3–3.5 ppm and δ ~3.1 ppm, respectively. Piperidine ring protons exhibit characteristic splitting patterns (e.g., axial/equatorial Hs at δ ~2.5–3.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion [M+H]+ at m/z 357.12 (calculated for C14H22N2O5S). Fragmentation patterns (e.g., loss of CH3SO2 or furan-CO groups) validate connectivity .
- Challenges : Stereochemical assignment at the piperidine 4-position requires 2D NOESY or X-ray crystallography to resolve axial vs. equatorial orientations .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s reactivity under varying pH and redox conditions, particularly at the methanesulfonyl and furan moieties?
- pH-dependent stability : Hydrolysis of the methanesulfonyl group can be tested in buffered solutions (pH 1–13) at 37°C, monitored via HPLC. Sulfonate ester cleavage is expected under alkaline conditions (pH >10) .
- Redox reactivity : Cyclic voltammetry can identify furan ring oxidation potentials (e.g., ~1.2 V vs. Ag/AgCl), while ESR spectroscopy detects radical intermediates during oxidation .
- Methodology : Use deuterated solvents (D2O, CD3OD) to track proton exchange in NMR, revealing labile H atoms in acidic/basic environments .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor affinity vs. cytotoxicity) through structure-activity relationship (SAR) studies?
- Comparative SAR : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or methanesulfonyl with tosyl) and test in parallel assays (e.g., opioid receptor binding vs. MTT cytotoxicity) .
- Data normalization : Use standardized positive controls (e.g., morphine for µ-opioid receptor assays) and adjust for lipophilicity (logP) using HPLC-derived retention times .
- Statistical analysis : Multivariate regression models can isolate structural contributors to cytotoxicity (e.g., sulfonyl group electronegativity) vs. receptor affinity .
Q. What methodologies are recommended for identifying the compound’s molecular targets in complex biological systems (e.g., neuronal or cancer cell lines)?
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Surface plasmon resonance (SPR) : Screen against recombinant receptor libraries (e.g., GPCRs, ion channels) to quantify binding kinetics (Ka/Kd) .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with targets like σ-1 receptors or monoamine transporters, validated via mutagenesis .
Q. How can researchers design experiments to distinguish between on-target and off-target effects in in vivo pharmacological studies?
- Knockout/knockdown models : Compare wild-type vs. receptor-knockout animals (e.g., µ-opioid receptor KO mice) to isolate target-specific effects .
- Dose-response profiling : Use subthreshold doses of selective antagonists (e.g., naloxone for opioid receptors) to suppress on-target activity and identify off-target pathways .
- Transcriptomics : RNA-seq or qPCR arrays can map downstream gene expression changes, clustering pathways affected by the compound .
Methodological Resources
- Synthetic protocols : Optimized procedures from peer-reviewed analogs (e.g., carfentanil derivatives ).
- Analytical tools : HRMS, 2D NMR, and X-ray crystallography databases (e.g., Cambridge Structural Database) .
- Biological assays : Standardized receptor binding kits (e.g., PerkinElmer’s Radioligand Binding Assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
